molecular formula C9H11N3O5 B1668134 Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide CAS No. 90559-70-9

Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide

Cat. No. B1668134
CAS RN: 90559-70-9
M. Wt: 241.2 g/mol
InChI Key: YTGUKPMBXFQAFZ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide is a bioactive chemical.

Scientific Research Applications

Antimicrobial Activity

Butyric acid derivatives, such as those similar to 3-hydroxy-butyric acid, (5-nitrofurfurylidene)hydrazide, have been explored for their antimicrobial properties. For instance, compounds synthesized from related acids exhibited significant antibacterial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis and Characterization

Various synthesis techniques have been applied to create derivatives of butyric acid for scientific research. For example, derivatives have been produced using different reactions, including decyclization and hydrazination, yielding compounds with notable yields and distinct structural characteristics (Zvereva et al., 2005).

Tautomeric and Isomeric Interconversion

In a study involving derivatives of aroylhydrazone, the effects of solvent and light on the structural identification and interconversion of different forms were explored. This highlights the dynamic nature of these compounds under varying conditions, which is essential for understanding their chemical behavior and potential applications (Benković et al., 2018).

Potential Anticancer Applications

Research has also delved into the potential anticancer properties of butyric acid derivatives. Synthesis and evaluation of various derivatives have been conducted, showing potential in anticancer activities, as demonstrated through molecular docking studies (Mehvish & Kumar, 2022).

Ring-Chain Tautomerism

Studies have shown that certain derivatives of butyric acid can exhibit ring-chain tautomerism, a property that can be significant in various chemical and biological processes. This characteristic was observed in derivatives formed through the reaction of hydrazides of aromatic and pyridine-carboxylic acids (Pakalnis et al., 2014).

properties

CAS RN

90559-70-9

Product Name

Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C9H11N3O5

Molecular Weight

241.2 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]butanamide

InChI

InChI=1S/C9H11N3O5/c1-6(13)4-8(14)11-10-5-7-2-3-9(17-7)12(15)16/h2-3,5-6,13H,4H2,1H3,(H,11,14)/b10-5+

InChI Key

YTGUKPMBXFQAFZ-BJMVGYQFSA-N

Isomeric SMILES

CC(CC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-])O

SMILES

CC(CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-])O

Canonical SMILES

CC(CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-])O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide
Reactant of Route 2
Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide
Reactant of Route 3
Reactant of Route 3
Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide
Reactant of Route 4
Reactant of Route 4
Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide
Reactant of Route 5
Reactant of Route 5
Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide
Reactant of Route 6
Reactant of Route 6
Butyric acid, 3-hydroxy-, (5-nitrofurfurylidene)hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.